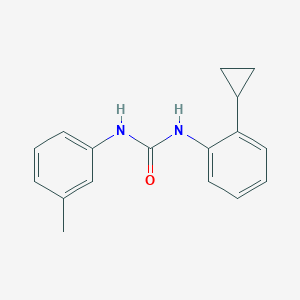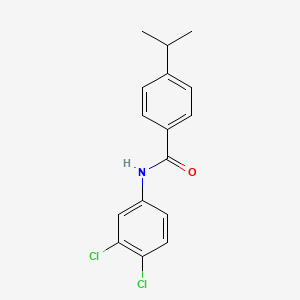
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in the agricultural industry. CPPU has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops.
作用機序
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea acts as a cytokinin, a type of plant hormone that regulates cell division and differentiation. It binds to cytokinin receptors and activates downstream signaling pathways, leading to the promotion of cell division and elongation. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been shown to increase the activity of enzymes involved in cell division and elongation, such as cellulase and expansin. It also increases the accumulation of sugars, organic acids, and antioxidants in fruits, leading to improved fruit quality. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can also affect the expression of genes involved in stress responses and defense mechanisms in plants.
実験室実験の利点と制限
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea is a powerful tool for studying plant growth and development in the laboratory. It can be used to induce parthenocarpy, study the effects of cytokinins on cell division and elongation, and investigate the molecular mechanisms of fruit development and ripening. However, N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be expensive and difficult to obtain in large quantities. It also has limited solubility in water, which can affect its effectiveness in some experiments.
将来の方向性
There are several directions for future research on N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea. One area of interest is the optimization of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea application methods, such as timing, concentration, and mode of application, to maximize its effects on fruit size, yield, and quality. Another area of interest is the investigation of the molecular mechanisms of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea-induced parthenocarpy and the identification of genes involved in this process. Additionally, the potential use of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea in other crops and its effects on plant-microbe interactions are also areas of interest for future research.
合成法
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be synthesized using a variety of methods, including the reaction of 3-methylphenyl isocyanate with 2-cyclopropylphenylamine in the presence of a base or the reaction of 3-methylphenyl isocyanate with cyclopropylphenylamine in the presence of a catalyst. The purity of N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea can be improved by recrystallization or chromatography.
科学的研究の応用
N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has been extensively studied for its effects on plant growth and development. It has been shown to promote cell division and elongation, increase fruit size and yield, and improve fruit quality in various crops, including grapes, kiwifruit, apples, and strawberries. N-(2-cyclopropylphenyl)-N'-(3-methylphenyl)urea has also been used to induce parthenocarpy, the development of fruit without fertilization, in various crops.
特性
IUPAC Name |
1-(2-cyclopropylphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-5-4-6-14(11-12)18-17(20)19-16-8-3-2-7-15(16)13-9-10-13/h2-8,11,13H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRZYRIUMXDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5794679.png)


![1-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5794702.png)

![1-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-5-fluoro-2-methylphenyl}ethanone](/img/structure/B5794712.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5794722.png)

![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5794731.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5794736.png)
![methyl [(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5794742.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5794749.png)
